3-(Pyrrolidin-2-YL)pentane-2,4-dione
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Overview
Description
3-(Pyrrolidin-2-YL)pentane-2,4-dione is a compound that features a pyrrolidine ring attached to a pentane-2,4-dione backbone. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely recognized for its significance in medicinal chemistry due to its unique structural and stereochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-YL)pentane-2,4-dione typically involves the reaction of pyrrolidine with pentane-2,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the diketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-(Pyrrolidin-2-YL)pentane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-YL)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar structural features but different reactivity and biological activity.
Pyrrolidine-2,5-dione: Another derivative with distinct chemical properties and applications.
Prolinol: A hydroxylated pyrrolidine with unique stereochemical properties.
Uniqueness: 3-(Pyrrolidin-2-YL)pentane-2,4-dione stands out due to its combination of the pyrrolidine ring and diketone moiety, which imparts unique reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H15NO2 |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-pyrrolidin-2-ylpentane-2,4-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h8-10H,3-5H2,1-2H3 |
InChI Key |
GRECREGGJXUEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCCN1)C(=O)C |
Origin of Product |
United States |
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